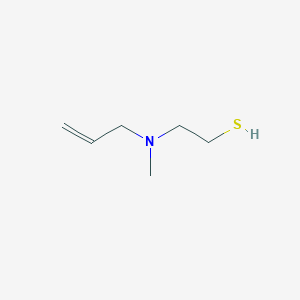
2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide is an organic compound that belongs to the class of acetanilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as analgesics and anesthetics. The unique structure of this compound, which includes a tetrahydroisoquinoline moiety, suggests potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Acetanilide Group: The acetanilide moiety can be introduced via acylation of aniline derivatives using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the tetrahydroisoquinoline core with the acetanilide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving tetrahydroisoquinoline derivatives.
Medicine: Possible development as an analgesic or anesthetic agent.
Industry: Use in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The acetanilide group may contribute to the compound’s ability to cross biological membranes and reach its target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: A simpler analogue with analgesic properties.
Tetrahydroisoquinoline: A core structure found in many biologically active compounds.
Lidocaine: A local anesthetic with a similar diethylamino group.
Uniqueness
The unique combination of the tetrahydroisoquinoline core and the acetanilide moiety in 2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
54087-51-3 |
|---|---|
Molekularformel |
C23H29N3O2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-5-26(6-2)15-20(27)24-17-13-11-16(12-14-17)21-18-9-7-8-10-19(18)23(3,4)22(28)25-21/h7-14,21H,5-6,15H2,1-4H3,(H,24,27)(H,25,28) |
InChI-Schlüssel |
TWPRYSGEVCQCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


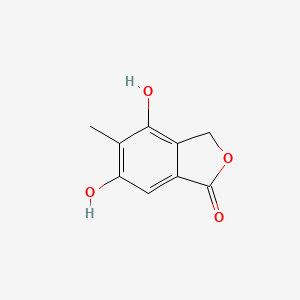
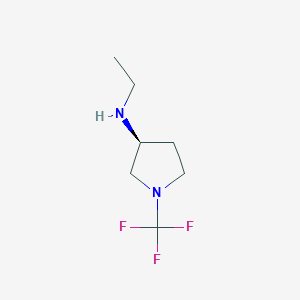
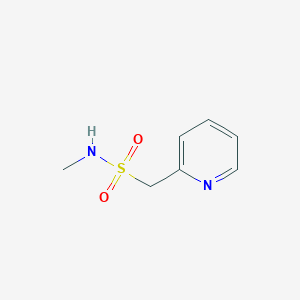
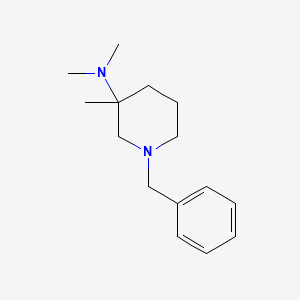
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
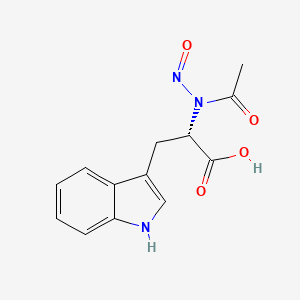
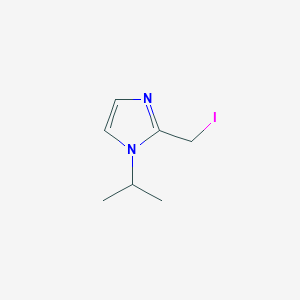
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)

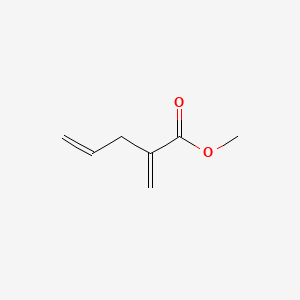
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)

